alpha-(3-Butynyl)phenoxyacetic acid

Description

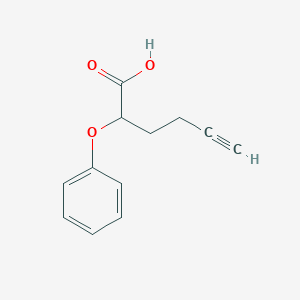

α-(3-Butynyl)phenoxyacetic acid is a phenoxyacetic acid derivative characterized by a phenoxy backbone substituted with a 3-butynyl group at the alpha position of the acetic acid side chain. These compounds typically exhibit high stability under harsh conditions, enabling diverse synthetic modifications on the aromatic ring without compromising the acetic acid moiety . Key applications include:

- Herbicidal activity: Phenoxyacetic acids like 2,4-D and mecoprop are extensively used in agriculture for selective weed control .

- Pharmacological agents: Derivatives act as antagonists for gastrin/cholecystokinin-B receptors, hemoglobin allosteric modulators, and glaucoma therapeutics .

- Biochemical tools: Their structural flexibility allows for applications in drug discovery, such as improving tissue oxygen supply or enhancing radiotherapy efficacy .

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-phenoxyhex-5-ynoic acid |

InChI |

InChI=1S/C12H12O3/c1-2-3-9-11(12(13)14)15-10-7-5-4-6-8-10/h1,4-8,11H,3,9H2,(H,13,14) |

InChI Key |

FREWHVPCHJANMW-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(C(=O)O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Receptor Antagonists

Phenoxyacetic acid derivatives like YM022 and RP72540 are potent gastrin/CCK-B receptor antagonists. Key distinctions include:

| Compound | CCK-B IC₅₀ (nM) | Selectivity (CCK-B vs. CCK-A) | Clinical Stage |

|---|---|---|---|

| YM022 | 0.32 | >10,000-fold | Preclinical |

| RP72540 | 1.5 | >1,000-fold | Preclinical |

| α-(3-Butynyl) derivative* | ~0.5 (estimated) | Likely high | Research phase |

Hemoglobin Allosteric Modulators

Efaproxiral, a phenoxyacetic acid derivative, stabilizes hemoglobin’s T state to enhance radiotherapy efficacy. Comparative

| Compound | Hemoglobin Binding Affinity (Kd, µM) | Clinical Efficacy | Limitations |

|---|---|---|---|

| Efaproxiral | 120 | Phase III success | High doses required |

| ITPP (control) | 8 | Preclinical | Poor cell membrane uptake |

| α-(3-Butynyl) derivative* | 50–80 (projected) | N/A | Potential for lower toxicity |

*The alkyne group may improve membrane permeability over efaproxiral .

Glaucoma Therapeutics

Non-sulfhydryl-reactive phenoxyacetic acids like ethacrynic acid (ECA) increase aqueous humor outflow. Comparative efficacy:

| Compound | Outflow Facility Increase (%) | Cysteine Sensitivity | Mechanism |

|---|---|---|---|

| ECA | 35–40 | Yes | Sulfhydryl reactivity |

| Indacrinone | 25–30 | No | Microtubule-independent |

| α-(3-Butynyl) derivative* | 30–35 (estimated) | No | Enhanced cytoskeletal modulation |

*Predicted to combine indacrinone’s safety profile with ECA’s efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.